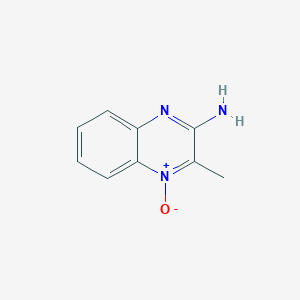
3-Methyl-2-quinoxalinamine 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-quinoxalinamine 4-oxide is a heterocyclic aromatic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline ring system with a methyl group at the 3-position, an amine group at the 2-position, and an oxide group at the 4-position. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-quinoxalinamine 4-oxide typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 2-nitroaniline with methylglyoxal under acidic conditions to form the quinoxaline ring, followed by reduction and oxidation steps to introduce the amine and oxide groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-quinoxalinamine 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the oxide group back to the parent amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: 3-Methyl-2-quinoxalinamine.
Substitution: Various substituted quinoxalines depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-2-quinoxalinamine 4-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its biological activity.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-quinoxalinamine 4-oxide involves its interaction with various molecular targets. The amine and oxide groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or interfere with DNA replication, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound without the methyl, amine, and oxide groups.
2-Methylquinoxaline: Similar structure but lacks the amine and oxide groups.
Quinoxaline 1,4-dioxide: Contains two oxide groups at different positions.
Uniqueness
3-Methyl-2-quinoxalinamine 4-oxide is unique due to the presence of both an amine and an oxide group on the quinoxaline ring, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .
Propiedades
Número CAS |
90564-83-3 |
|---|---|
Fórmula molecular |
C9H9N3O |
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
3-methyl-4-oxidoquinoxalin-4-ium-2-amine |
InChI |
InChI=1S/C9H9N3O/c1-6-9(10)11-7-4-2-3-5-8(7)12(6)13/h2-5H,1H3,(H2,10,11) |
Clave InChI |
FNUSELWIQFQVGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C2=CC=CC=C2N=C1N)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Hydroxyimino)-2-phenylethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14353252.png)
![5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL](/img/structure/B14353254.png)
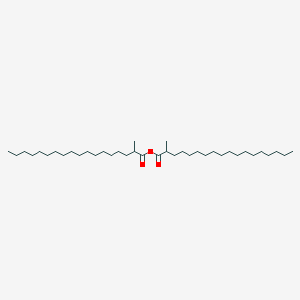
![8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL](/img/structure/B14353259.png)
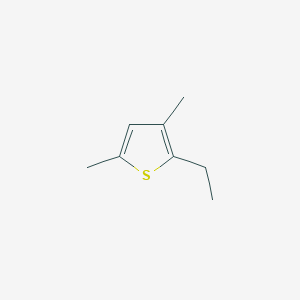
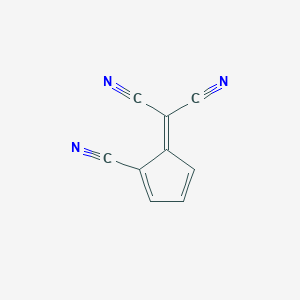
![4-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14353281.png)
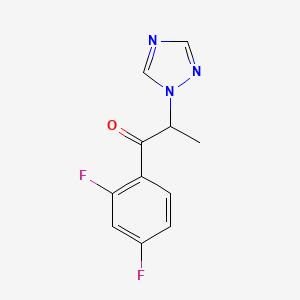
![{[(2,2-Diethoxyethyl)sulfanyl]methyl}benzene](/img/structure/B14353300.png)
![2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14353304.png)
![N-[3-(Methylamino)phenyl]-2-phenylacetamide](/img/structure/B14353306.png)
![Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester](/img/structure/B14353319.png)
![1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene](/img/structure/B14353329.png)

